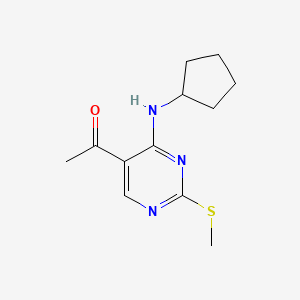

1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone

Description

1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is a pyrimidine derivative characterized by a central pyrimidine ring substituted at three positions:

- Position 4: Cyclopentylamino group (-NH-cyclopentane).

- Position 2: Methylsulfanyl group (-S-CH₃).

- Position 5: Ethanone moiety (-COCH₃).

The molecular formula is C₁₃H₁₉N₃OS, with a molecular weight of 265.37 g/mol.

Properties

IUPAC Name |

1-[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-8(16)10-7-13-12(17-2)15-11(10)14-9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCWQVRWHSCOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1NC2CCCC2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone (chemical formula: C12H17N3OS) is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone features a pyrimidine ring substituted with a cyclopentylamino group and a methylsulfanyl group. The structural complexity contributes to its varied biological activities.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 251.348 g/mol |

| LogP (Partition Coefficient) | 2.83 |

| PSA (Polar Surface Area) | 80.18 Ų |

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of Polo-like Kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. In vitro assays demonstrated that derivatives of this compound can induce significant mitotic arrest and apoptosis in cancer cell lines, including HeLa and L363 cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclopentyl and methylsulfanyl groups can enhance the potency of the compound against Plk1. For instance, introducing electron-withdrawing groups on the pyrimidine ring increased binding affinity, leading to improved anticancer activity.

The proposed mechanism involves the inhibition of Plk1's localization to centrosomes and kinetochores, disrupting normal mitotic processes and leading to cell death. This mechanism underscores the compound's potential as a therapeutic agent in Plk1-addicted cancers.

Study 1: In Vitro Efficacy

A study conducted by researchers at PubMed examined various analogs of the compound, finding that certain derivatives exhibited an IC50 value as low as 4.1 μM against Plk1. The study emphasized the importance of structural modifications for enhancing cellular permeability and efficacy.

Study 2: In Vivo Pharmacokinetics

In vivo studies indicated that coadministration with CYP inhibitors like ketoconazole significantly prolonged the half-life of the compound, suggesting a promising avenue for improving therapeutic efficacy through pharmacokinetic optimization.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound is primarily studied for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development, particularly in oncology and neurology.

-

Anticancer Research

- Preliminary studies suggest that derivatives of pyrimidine compounds exhibit anticancer properties. Research involving 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone has indicated potential cytotoxic effects against specific cancer cell lines, making it a subject of interest for further investigation in cancer therapeutics .

- Neurological Disorders

-

Antimicrobial Activity

- Some studies have explored the antimicrobial properties of similar pyrimidine compounds, suggesting that 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone could be effective against certain bacterial strains, thus providing a basis for further research into its use as an antimicrobial agent .

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy

- A study published in a peer-reviewed journal evaluated the efficacy of various pyrimidine derivatives, including 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, warranting further exploration into its mechanism of action .

-

Neuroprotective Effects

- In a laboratory setting, researchers tested the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound could reduce cell death and improve cell viability, highlighting its potential for treating neurodegenerative conditions .

-

Antimicrobial Studies

- A comparative study assessed the antimicrobial activity of several pyrimidine derivatives against gram-positive and gram-negative bacteria. The results showed that 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone exhibited notable antibacterial activity, particularly against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Table 1: Structural Comparison of Pyrimidine and Ethanone Derivatives

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s methylsulfanyl and cyclopentylamino groups increase lipophilicity compared to hydroxyl- or amino-substituted analogs (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone, PSA = 61.36) . This may enhance membrane permeability but reduce aqueous solubility.

- Polar Surface Area (PSA): Analogs with polar groups (e.g., hydroxy, amino) exhibit higher PSA (>60 Ų), correlating with lower blood-brain barrier penetration. The target compound’s PSA is likely moderate (~40–50 Ų), balancing permeability and solubility .

- Melting Points: Hydroxyacetophenones (e.g., 137–142°C ) have higher melting points due to intermolecular H-bonding, whereas sulfur-containing analogs (e.g., JWH-250) are typically liquids or low-melting solids .

Q & A

Basic Questions

Q. What are effective synthetic routes for 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use palladium-catalyzed cross-coupling reactions to introduce the cyclopentylamino group, as described in pyrimidine derivative syntheses .

- Step 2 : Optimize solvent systems (e.g., acetonitrile or toluene, dried over CaH₂) to enhance yield .

- Step 3 : Monitor reaction progress via TLC or LC-MS, adjusting temperature (e.g., 80–110°C) and catalyst loading (e.g., 5–10 mol% Pd) .

- Example Data :

| Step | Reagents | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Cyclopentylamination | Cyclopentylamine, Pd(OAc)₂ | Toluene | 100 | 8 mol% | 72 |

| Methylthiolation | NaSMe, CuI | DMF | 80 | – | 65 |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to resolve aromatic protons and confirm substitution patterns .

- X-ray Crystallography : Employ SHELX software for structure solution and refinement. For example, triclinic crystal systems (space group P1) with hydrogen-bonding networks can be resolved using SHELXL .

- CCP4 Suite : Process diffraction data with programs like REFMAC5 for macromolecular refinement if co-crystallized with proteins .

Q. How can computational methods like DFT predict its electronic properties?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate ionization potentials and electron affinities, achieving <3 kcal/mol error in thermochemical data .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals if present .

- Software : Gaussian or ORCA for simulating UV-Vis spectra and frontier molecular orbitals (HOMO-LUMO gaps) .

Advanced Research Questions

Q. How to resolve discrepancies between experimental crystallographic data and computational structural predictions?

- Methodology :

- Step 1 : Compare bond lengths/angles from X-ray data (e.g., C–S = 1.75 Å in ) with DFT-optimized geometries.

- Step 2 : Adjust functionals (e.g., include exact exchange in B3LYP) or solvent models (PCM) to align computational results with experimental trends .

- Step 3 : Validate using Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-π stacking) not captured in gas-phase calculations .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound using computational approaches?

- Methodology :

- Transition State Search : Use QST2 or NEB methods in Gaussian to locate TS structures for cyclopentylamine coupling .

- Kinetic Modeling : Calculate activation energies (ΔG‡) with M06-2X/6-311++G(d,p) to predict rate-determining steps .

- Solvent Effects : Include implicit solvent models (e.g., SMD) to simulate polar aprotic environments (DMF, acetonitrile) .

Q. What methodological considerations are critical for evaluating the biological activity of this compound in in vitro assays?

- Methodology :

- Assay Design : Use MTT assays for cytotoxicity screening (IC₅₀) against cancer cell lines (e.g., HeLa), with positive controls (e.g., cisplatin) .

- Dose-Response : Test concentrations from 1–100 µM, incubating for 48–72 hours .

- Data Validation : Replicate experiments (n=3) and apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05).

Q. How can reactive intermediates during synthesis be stabilized or characterized?

- Methodology :

- Trapping Intermediates : Use low-temperature (-78°C) Schlenk techniques with THF to isolate thiolate intermediates .

- In Situ Monitoring : Employ ReactIR to detect transient species (e.g., enolate forms) during methylthiolation .

- Safety Protocols : Conduct reactions in gloveboxes with inert atmospheres (N₂/Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.